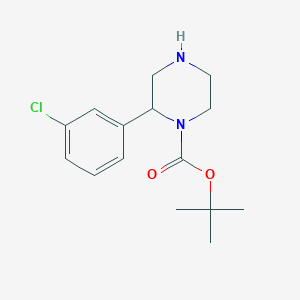

Tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 3-chlorophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antiplasmodial and anticancer agents . Its molecular formula is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol. The tert-butyl group enhances lipophilicity, facilitating membrane permeability, while the 3-chlorophenyl moiety contributes to electronic and steric effects critical for target interactions .

Properties

IUPAC Name |

tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQASEXYNSUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-chlorophenylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate exhibits significant anticancer properties. In vitro experiments indicate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. This suggests its potential as a lead compound in cancer therapeutics.

Antimicrobial Properties

There is preliminary evidence suggesting that this compound possesses antimicrobial activity against specific pathogens. Its structural characteristics may contribute to its efficacy in inhibiting bacterial growth, making it a candidate for further exploration in infectious disease treatments .

Psychiatric Applications

The compound has been investigated for its potential role as a therapeutic agent in treating psychiatric disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development aimed at conditions such as depression and anxiety .

Pharmacological Studies

Receptor Binding Studies

this compound has been explored for its binding affinity to various receptors, including serotonin and dopamine receptors. This interaction is critical for understanding its pharmacodynamics and potential side effects, which are essential for drug development .

Mechanism of Action

The compound's mechanism of action involves modulation of cell signaling pathways, particularly the MAPK/ERK pathway, which is integral to cell growth and differentiation. By influencing these pathways, the compound can alter gene expression and cellular metabolism, providing insights into its therapeutic potential .

Biochemical Research

Enzyme Interaction

this compound interacts with cytochrome P450 enzymes, which play a vital role in the metabolism of various drugs. Understanding these interactions helps predict drug-drug interactions and informs dosage recommendations .

Chemical Reactions Analysis

The compound is versatile in undergoing several chemical reactions, including oxidation and substitution reactions. These reactions can lead to the formation of new derivatives with potentially enhanced biological activities, thus expanding the scope of research applications .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis; activates caspase pathways in cancer cells |

| Antimicrobial Activity | Exhibits potential antimicrobial properties against specific pathogens |

| Psychiatric Applications | Explored as a candidate for treating psychiatric disorders |

| Enzyme Interaction | Modulates cytochrome P450 activity; potential for drug-drug interactions |

| Cell Signaling | Influences MAPK/ERK pathway; alters gene expression |

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study demonstrated that this compound could effectively induce apoptosis in breast cancer cells through caspase activation, suggesting its utility in developing new cancer therapies .

- Antimicrobial Research : Investigations revealed that the compound showed inhibitory effects against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Psychiatric Drug Development : Research highlighted its effectiveness in modulating serotonin receptors, paving the way for new treatments for anxiety and depression disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate and analogous compounds:

Key Observations:

Substituent Position Effects: The 3-chlorophenyl group in the target compound induces meta-substitution effects, altering electronic distribution compared to para- (4-chloro) or ortho- (2-chloro) substituted analogs. This impacts binding affinity in biological systems; for example, antiplasmodial activity in compound 9p () relies on meta-substitution for optimal target engagement . 4-Chlorophenyl derivatives (e.g., YF-5830) are used in fragment screening for Notum inhibition, suggesting para-substitution favors specific hydrophobic interactions .

Piperazine derivatives are preferred in drug design due to their dual amine functionality, enabling salt formation and improved solubility .

Biological Activity: The target compound and its analogs are intermediates in synthesizing thieno[2,3-b]pyridines (e.g., 9p, 9q), which exhibit antiplasmodial activity against Plasmodium falciparum (IC₅₀: 0.12–0.45 µM) . LYMTACs () utilize 4-chlorophenyl piperazine derivatives for lysosomal protein degradation, highlighting substituent-dependent therapeutic strategies .

Synthetic Routes :

- The target compound is synthesized via Buchwald-Hartwig coupling of tert-butyl piperazine-1-carboxylate with 3-chloroiodobenzene (), whereas para-substituted analogs require distinct aryl halides (e.g., 4-chlorophenyl derivatives in ) .

Physical Properties: Melting points and solubility vary with substitution. For instance, 9p (3-chlorophenyl analog) decomposes at 163°C, while para-substituted derivatives like 9r (4-morpholinophenyl) decompose at 253°C due to enhanced crystallinity from hydrogen bonding .

Biological Activity

Tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 282.75 g/mol

This compound is characterized by its lipophilic nature, which contributes to its bioavailability and interaction with biological targets.

Target Interactions

Similar compounds have demonstrated the ability to interact with various receptors and enzymes, leading to significant biological effects. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

- Anticancer Properties : Research indicates that piperazine derivatives can exhibit anticancer activity through mechanisms such as inducing apoptosis in cancer cells or inhibiting cell proliferation. For example, some derivatives have been tested against human breast cancer cell lines with promising results .

Biochemical Pathways

The compound likely influences various biochemical pathways, including those involved in neurotransmission and cell signaling. Its structural similarity to known pharmacological agents suggests potential interactions with neurotransmitter receptors, which could be explored further in neuropharmacological studies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity. This property enhances its permeability across biological membranes, facilitating effective distribution in systemic circulation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated significant antibacterial activity against selected strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15 | Moderate |

| Standard Antibiotic | 10 | High |

Anticancer Studies

In vitro studies on human breast cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was tested at various concentrations (10, 20, 40 µg/mL), showing significant inhibition of cell growth at higher doses .

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 10 | 85 |

| 20 | 65 |

| 40 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.